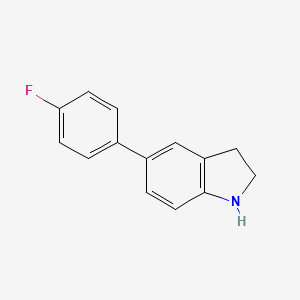

5-(4-Fluorophenyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORYALRULDMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Fluorophenyl Indoline and Its Derivatives

Strategies for Indoline (B122111) Ring Formation and Functionalization at the C-5 Position

The construction of the indoline scaffold is a critical step that can be designed to directly incorporate the C-5 aryl group.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the linkage between an aryl group and the indoline C-5 position. A common approach involves the use of a 5-haloindoline precursor, such as 5-bromoindoline, which can be coupled with a 4-fluorophenylboronic acid (a Suzuki-Miyaura coupling). This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling process. The versatility of this method allows for the connection of various aryl groups to the indoline core. nih.govbeilstein-journals.orgdntb.gov.ua

Table 1: Representative Conditions for Palladium-Catalyzed C-5 Arylation

| Coupling Type | Indoline Precursor | Aryl Source | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromoindoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene |

| Heck | 5-Iodoindoline | 4-Fluorostyrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile |

| Stille | 5-Iodoindoline | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene |

Another effective strategy involves forming the indoline ring through intramolecular cyclization of a carefully designed acyclic precursor. researchgate.net This approach allows for the strategic placement of the 4-fluorophenyl group on the precursor, which then becomes integrated at the C-5 position during the ring-closing event.

Domino Reactions: A highly efficient one-pot procedure for synthesizing indolines has been developed based on a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. nih.gov This method can be adapted by starting with an appropriately substituted 2-iodophenethyl mesylate precursor that already contains the 4-fluorophenyl moiety at the desired position.

Radical Cyclization: Visible-light-promoted intramolecular radical cyclization presents a metal-free alternative for creating functionalized indolines. rsc.org This process can utilize N-allyl-2-haloanilines as precursors. By starting with a 2-halo-4-(4-fluorophenyl)aniline derivative, the cyclization can yield the 5-(4-fluorophenyl)indoline core directly.

Reductive Cyclization: The reduction of a nitro group followed by a dearomatizing cyclization can form N-fused polycyclic indolines. rwth-aachen.de This concept can be applied to precursors where a nitro-substituted aromatic ring, destined to become the indoline's benzene (B151609) ring, is functionalized with the 4-fluorophenyl group.

Introduction of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group can be introduced either through direct functionalization of an existing indoline C-H bond or by coupling with a pre-functionalized indoline.

Direct C-H arylation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation) of the indoline core. acs.org Research has established methods for the site-selective arylation of indoles at the C-4 and C-5 positions. nih.govresearchgate.netresearchgate.net By employing a removable pivaloyl directing group at the C-3 position, the arylation can be guided to the C-5 position. This transformation uses a copper catalyst and a diaryliodonium salt as the aryl source, demonstrating good functional-group tolerance. researchgate.net A similar strategy has been developed for the direct C-6 arylation of indoles using a different N-directing group and a copper oxide catalyst. acs.org

Table 2: Conditions for Regiocontrolled C-5 Direct Arylation of Indole (B1671886) Derivatives

| Directing Group | Catalyst | Aryl Source | Ligand | Solvent | Selectivity |

|---|---|---|---|---|---|

| C3-Pivaloyl | CuTC (Copper(I) thiophene-2-carboxylate) | Ar₂IOTf | 4,4′-di-t-butyl-2,2′-bipyridine | 1,2-Dichloroethane | C-5 Arylation researchgate.net |

A more traditional and highly reliable method involves the synthesis of a functionalized indoline precursor, most commonly a 5-haloindoline, followed by a cross-coupling reaction.

The synthesis of 5-bromoindoline is a well-established process. It can be prepared from 5-bromoindole via reduction using reagents like sodium cyanoborohydride in acetic acid. guidechem.com Another route involves a multi-step process starting from indole, which is first hydrogenated to indoline, followed by N-acetylation, bromination at the C-5 position, and subsequent deacetylation to yield 5-bromoindoline. chemicalbook.comwipo.int Once obtained, this 5-bromoindoline intermediate serves as an ideal substrate for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions with a (4-fluorophenyl)boron reagent to yield this compound.

Derivatization at Nitrogen (N-1) and Other Positions (C-2, C-3) of the Indoline Core

Once the this compound core is synthesized, it can be further modified to create a library of derivatives.

N-1 Derivatization: The secondary amine at the N-1 position is the most common site for derivatization. It readily undergoes reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. These N-acyl groups can also function as directing groups for further functionalization of the indoline ring system. For instance, various N-1 acyl groups have been shown to direct palladium-catalyzed acetoxylation to the C-7 position, highlighting the influence of N-substitution on reactivity. nsf.gov

C-2 and C-3 Derivatization: Functionalization at the C-2 and C-3 positions of the saturated pyrrolidine ring is more challenging than on the aromatic ring or the indole analogue. These positions lack the inherent reactivity of the indole's enamine-like double bond. Derivatization often requires strategies that generate a reactive intermediate, such as oxidation to the corresponding indolenine, followed by nucleophilic addition. Alternatively, cyclization strategies that build the ring can be designed to incorporate substituents at these positions from the outset. rsc.org

N-Alkylation and N-Acylation Approaches

Modification of the indoline nitrogen (N-1 position) through alkylation and acylation is a fundamental strategy to diversify the this compound scaffold. These reactions introduce a wide array of functional groups that can modulate the molecule's physicochemical and biological properties.

N-Alkylation: A variety of methods have been developed for the N-alkylation of indolines. Iron-catalyzed reactions, for instance, have been shown to efficiently alkylate indolines using a range of alcohols as alkylating agents. This method is notable for its use of an earth-abundant and less toxic metal catalyst. Another approach involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence, which allows for the rapid assembly of 1,2,3-trisubstituted indoles from readily available starting materials. Reductive amination is also a common strategy, where an N-unsubstituted indoline can be reacted with an aldehyde or ketone in the presence of a reducing agent to yield the N-alkylated product.

N-Acylation: N-acylation is typically achieved by treating the indoline with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For example, the acylation of 5-nitroindoline (B147364) with 4-fluorobenzoyl chloride has been reported to proceed in high yield. This straightforward reaction provides access to a range of N-acylindoline derivatives. The choice of base is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the indoline nitrogen.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| N-Alkylation | Alcohol, Iron catalyst, Trifluoroethanol | N-Alkylindoline | organic-chemistry.org |

| N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide, NaH, DMF | 1,2,3-Trisubstituted Indole | researchgate.net |

| N-Alkylation | Aldehyde, Reductive amination conditions | N-Alkylindoline | |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acylindoline | nih.govnih.gov |

Modifications at the Saturated Ring System

Functionalization of the five-membered saturated ring of the indoline nucleus offers another avenue for structural diversification. These modifications can introduce substituents at the C-2 and C-3 positions, significantly altering the molecule's three-dimensional structure.

Methods for these modifications include:

Iridium-catalyzed C-H bond functionalization , which allows for the introduction of alkyl groups at the C-3 position. organic-chemistry.org

Kinetic resolution of 2-arylindolines through deprotonation with a chiral base system followed by electrophilic trapping. This method yields enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. nih.govwhiterose.ac.uk

Photocatalyzed decarboxylative radical arylation , a metal-free method that enables the synthesis of substituted indolines through a radical cyclization process. This approach is tolerant of a wide range of functional groups. nih.govacs.org

A diastereo- and enantioselective CuH-catalyzed method for preparing highly functionalized cis-2,3-disubstituted indolines under mild conditions. organic-chemistry.org

Regio- and stereoselective [3 + 2] cycloaddition of isatogenol derivatives with various olefins to produce fully substituted indolines, creating contiguous tetra-substituted carbon centers. acs.org

These strategies provide access to a diverse range of indoline derivatives with various substitution patterns on the saturated ring, enabling the fine-tuning of molecular properties.

| Modification Strategy | Position(s) Modified | Key Features |

| Iridium-Catalyzed C-H Functionalization | C-3 | Introduction of alkyl groups. |

| Kinetic Resolution | C-2 | Synthesis of enantiomerically enriched 2-aryl and 2,2-disubstituted indolines. |

| Photocatalyzed Radical Cyclization | C-2, C-3 | Metal-free, broad functional group tolerance. |

| CuH-Catalyzed Cyclization | C-2, C-3 | Mild conditions, high diastereo- and enantioselectivity for cis products. |

| [3+2] Cycloaddition | C-2, C-3 | Creates fully substituted indolines with contiguous tetrasubstituted carbons. |

Stereoselective Synthetic Pathways for Chiral Fluorinated Indolines

The synthesis of chiral indolines is of significant interest due to the stereospecific interactions of enantiomers with biological targets. Several asymmetric strategies have been developed to control the stereochemistry of fluorinated indolines.

Enantiomerically pure 2-substituted indolines can be synthesized through the asymmetric cyclization of N-protected aniline (B41778) derivatives. This can be achieved using either asymmetric organocatalysis or metal catalysts coordinated with chiral ligands. researchgate.net Kinetic resolution, as mentioned previously, is another powerful tool for separating enantiomers of 2-arylindolines. nih.govwhiterose.ac.uk

The development of catalytic enantioselective fluorination reactions has also provided a direct route to chiral fluorinated molecules. While not always applied directly to the indoline core, the principles are transferable. For instance, chiral palladium complexes have been successfully used for the catalytic enantioselective fluorination of oxindoles, which are closely related precursors to indolines. researchgate.net Similarly, enantioselective intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids have been employed in the synthesis of fluorinated indolizidinone derivatives, demonstrating a viable approach for creating chiral fluorine-containing nitrogen heterocycles. nih.govacs.orgnih.gov

Furthermore, intramolecular azomethine ylide cycloadditions with fluorinated dipolarophiles have been used to synthesize polycyclic fluorinated proline derivatives with high diastereoselectivity, highlighting the utility of cycloaddition strategies in constructing complex chiral scaffolds. rsc.org

| Asymmetric Strategy | Key Transformation | Catalyst/Reagent | Chiral Product |

| Asymmetric Cyclization | Intramolecular cyclization of N-protected anilines | Organocatalyst or Chiral metal complex | Enantioenriched 2-substituted indolines |

| Kinetic Resolution | Deprotonation-electrophilic quench | n-BuLi / (-)-Sparteine | Enantioenriched 2-arylindolines |

| Catalytic Enantioselective Fluorination | Electrophilic fluorination of oxindoles | Chiral Palladium complex | Chiral 3-fluorooxindoles |

| Intramolecular aza-Michael Reaction | Cyclization of amides with unsaturated ketones | Chiral Phosphoric Acid (TRIP) | Chiral fluorinated indolizidinones |

| Azomethine Ylide Cycloaddition | Intramolecular [3+2] cycloaddition | Chiral 2-amino indanol derivative | Chiral polycyclic fluorinated prolines |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. In the context of this compound synthesis, several approaches align with these principles.

One notable green method is the use of photocatalysis. A photocatalyzed remote alkyl radical generation and cyclization has been reported for the synthesis of substituted indolines. This method is described as a green, metal-free procedure that operates under mild conditions, offering an alternative to traditional metal-catalyzed cross-coupling reactions. nih.govacs.org

Other green chemistry strategies that can be applied to indoline synthesis include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or glycerol-water mixtures.

Catalyst-free reactions: Designing synthetic routes that avoid the use of catalysts altogether, simplifying purification and reducing waste.

Multi-component reactions: Combining several reaction steps into a single pot, which reduces solvent usage, energy consumption, and waste generation.

Flow chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 5 4 Fluorophenyl Indoline Derivatives

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring of 5-(4-fluorophenyl)indoline is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the fluorine atom and the indoline (B122111) moiety. The fluorine atom, despite being deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate a lone pair of electrons into the aromatic system (resonance effect). ijrar.orgresearchgate.net The partial rate factor for substitution at the para position of fluorobenzene (B45895) is often greater than one, indicating that this position is activated compared to benzene (B151609). ijrar.org

The indoline substituent, being an alkyl-substituted aniline (B41778) derivative, is an activating group and also an ortho, para-director. When the indoline nitrogen is part of an amide (acylated), its activating effect is reduced, but it remains an ortho, para-director. In the context of this compound, the indoline group is attached at the C-1 position of the fluorophenyl ring. Therefore, electrophilic attack will be directed to the positions ortho and para to the fluorine atom and ortho and para to the indoline substituent.

Given that the indoline moiety is at the C-4 position relative to the fluorine, the positions on the fluorophenyl ring are C-2, C-3, C-5, and C-6. The fluorine is at C-1. Electrophilic attack will be directed by the fluorine to its ortho (C-2, C-6) and para (C-4, which is already substituted) positions. The indoline group will direct to its ortho (C-3, C-5) and para (C-6) positions. The combined directing effects would likely favor substitution at the C-3 and C-5 positions, which are ortho to the activating indoline group and meta to the deactivating fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied to the fluorophenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivative.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. youtube.comyoutube.comyoutube.com

Friedel-Crafts Alkylation: An alkyl group can be attached using an alkyl halide and a Lewis acid catalyst. youtube.com

The precise regioselectivity would need to be determined experimentally, as it results from the interplay of the electronic and steric effects of both substituents.

Transformations Involving the Indoline Nitrogen Atom

The secondary amine nitrogen of the indoline ring is a nucleophilic center and can readily undergo various transformations.

N-Alkylation: The nitrogen can be alkylated using a variety of alkylating agents. This can be achieved through reactions with alkyl halides in the presence of a base like potassium carbonate. researchgate.net Another approach is the use of alcohols as alkylating agents in the presence of an iron catalyst, which proceeds through a borrowing hydrogen transfer pathway. The direct enantioselective N-alkylation of indoles and their analogs can also be achieved using catalysts such as dinuclear zinc-ProPhenol complexes. nih.gov

N-Acylation: The indoline nitrogen can be acylated to form the corresponding amide. This is a common strategy to protect the nitrogen or to introduce a carbonyl functionality. Acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base. nih.govnih.gov Direct acylation with carboxylic acids is also possible using coupling agents. clockss.org Chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source. nih.gov

Below is a table summarizing common N-alkylation and N-acylation reactions applicable to the indoline nitrogen.

| Transformation | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylindoline |

| N-Alkylation | Alcohol, Iron catalyst | N-Alkylindoline |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylindoline |

| N-Acylation | Carboxylic acid, Coupling agent | N-Acylindoline |

| N-Acylation | Thioester, Base (e.g., Cs₂CO₃) | N-Acylindoline |

Reactivity of the Saturated C2-C3 Bond of the Indoline Ring

The saturated C2-C3 bond in the indoline ring is a key site for reactivity, primarily involving oxidation to form the corresponding aromatic indole (B1671886).

Dehydrogenation (Aromatization): The conversion of the indoline ring to an indole ring is a common and synthetically useful transformation. This oxidation can be achieved using a variety of reagents and catalysts. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. researchgate.net Other reagents such as manganese dioxide (MnO₂) have also been employed. researchgate.netnih.gov In biological systems, cytochrome P450 enzymes, particularly CYP3A4, have been shown to catalyze the dehydrogenation of indoline-containing compounds. nih.gov

Oxidative Cleavage and Rearrangement: Under more vigorous oxidative conditions, the C2-C3 bond can be cleaved. For instance, the oxidative activation of the C2-C3 π-bond in the corresponding indole (formed after dehydrogenation) can lead to a variety of oxygen-containing indolines, such as indoxyls and indolones. rsc.orgresearchgate.net An iodine-promoted method allows for the selective cleavage of the C2=C3 bond in indoles, leading to the formation of amide bonds. diva-portal.org Electrochemical oxidation of 1-acetylindolin-3-one (B91299) can also lead to the ring opening through cleavage of the C2-N bond to form α-ketoamides. acs.org

The following table summarizes key reactions involving the C2-C3 bond of the indoline ring.

| Reaction | Reagent(s)/Catalyst(s) | Product Type |

| Dehydrogenation | Pd/C, MnO₂, or CYP3A4 | 5-(4-Fluorophenyl)indole |

| Oxidative Cleavage | I₂, O₂ | Ring-opened amide derivatives |

| Oxidative Dearomatization | Pd(II) catalyst, O₂ | Indolones |

Functional Group Interconversions on Peripheral Substituents

Following the initial functionalization of the this compound core, the newly introduced peripheral substituents can undergo a wide range of chemical transformations.

Reduction of Nitro Groups: If a nitro group is introduced onto the fluorophenyl ring via nitration (as discussed in section 3.1), it can be readily reduced to an amino group. This transformation is crucial for the synthesis of various derivatives and is commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or by using reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/HCl). wikipedia.orgcommonorganicchemistry.comyoutube.com The use of tin(II) chloride (SnCl₂) offers a mild method for this reduction. youtube.com

Transformations of Carbonyl Groups: An acyl group introduced via Friedel-Crafts acylation can undergo various reactions. For instance, a ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also be completely reduced to an alkyl group via methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). youtube.com

Reactions of Amino Groups: An amino group, formed from the reduction of a nitro group, can be further functionalized. It can be acylated to form amides, alkylated, or converted into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).

The table below provides examples of functional group interconversions on potential derivatives.

| Initial Functional Group | Reagent(s) | Final Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amino (-NH₂) |

| Ketone (-C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)) |

| Ketone (-C=O) | Zn(Hg), HCl (Clemmensen) | Alkyl (-CH₂-) |

| Ketone (-C=O) | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (-CH₂-) |

| Amino (-NH₂) | Acyl chloride | Amide (-NHCOR) |

Despite a comprehensive search for experimental spectroscopic data for the specific chemical compound This compound , no publicly available data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, or IR Spectroscopy could be located.

The search results consistently provided information for structurally related but distinct molecules, such as the aromatic analogue 5-(4-fluorophenyl)-1H-indole, or more complex derivatives containing the indoline scaffold. Using data from these related compounds would not be scientifically accurate for this compound and would therefore not meet the requirements for a thorough and precise analysis of the target compound.

Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict accuracy and specificity instructions of the prompt. The creation of scientifically accurate content for each specified subsection is contingent on the availability of experimental data, which appears to be absent from the accessible scientific literature and databases for this particular compound.

Advanced Spectroscopic and Structural Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule like 5-(4-Fluorophenyl)indoline absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophores: the indoline (B122111) ring system and the 4-fluorophenyl group. Both of these are aromatic systems rich in π-electrons. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by π → π* (pi to pi star) transitions. These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. core.ac.uk

The indole (B1671886) chromophore, a component of the indoline structure, typically exhibits two distinct absorption bands, historically labeled as ¹La and ¹Lb, which arise from different electronic transitions. nih.gov The position and intensity of these bands are sensitive to the type and position of substituents on the ring system. core.ac.uknih.gov The attachment of the 4-fluorophenyl group at the 5-position of the indoline ring is expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted indoline, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift, depending on the electronic interplay between the two ring systems.

The presence of multiple absorption bands in a UV-visible spectrum can suggest the existence of different electronic transitions or the presence of multiple chromophores within the molecule. nih.gov Due to the conjugated π-systems in this compound, its UV-Vis spectrum would provide valuable information about its electronic structure.

X-Ray Diffraction (XRD) Crystallography for Three-Dimensional Structural Determination

The conformation of biaryl systems is influenced by a balance between two main factors:

Steric Hindrance: Repulsion between atoms on the two rings can force them to twist out of a planar arrangement to relieve strain.

Electronic Effects: π-system conjugation between the rings favors a planar conformation to maximize orbital overlap.

Analysis of this dihedral angle would reveal whether the molecule adopts a planar, twisted, or perpendicular conformation in the solid state. This conformational preference is crucial as it can significantly impact the molecule's physical properties and its potential interactions with other molecules.

XRD analysis also elucidates the intermolecular forces that hold the molecules together in the crystal lattice. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The indoline ring contains a secondary amine group (N-H). This group can act as a hydrogen bond donor, forming N-H···A interactions, where 'A' is a hydrogen bond acceptor on an adjacent molecule. The fluorine atom of the 4-fluorophenyl group is a potential, albeit weak, hydrogen bond acceptor. More likely, the N-H group could interact with the π-electron cloud of an aromatic ring on a neighboring molecule (N-H···π).

π–π Stacking: The planar, electron-rich surfaces of the indoline and fluorophenyl rings can interact with each other through π–π stacking. These interactions involve the face-to-face or offset stacking of aromatic rings from adjacent molecules and are a significant force in the packing of aromatic compounds. nih.gov

The specific network of these interactions defines the supramolecular architecture of the compound in the solid state. A detailed table of these interactions, including donor-acceptor distances and angles, would typically be generated from the crystallographic data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the structural and electronic properties of organic compounds. mdpi.comfigshare.com It is employed to optimize the molecular geometry of 5-(4-Fluorophenyl)indoline, predicting bond lengths, bond angles, and dihedral angles. researchgate.net DFT calculations, using functionals like B3LYP, are effective for analyzing heteroaromatic molecules such as indole (B1671886) and its derivatives. rsc.orgresearchgate.net

The electronic properties derived from DFT, such as the distribution of electron density, can predict the most likely sites for electrophilic and nucleophilic attacks. mdpi.comemerginginvestigators.org The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution, identifying electron-rich and electron-poor regions that are crucial for molecular interactions. nih.govaimspress.com For this compound, the electronegative fluorine and nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms are associated with positive potential. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. emerginginvestigators.orgnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. emerginginvestigators.orgnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov This energy gap is instrumental in determining molecular electrical transport properties and electron conductivity. emerginginvestigators.org In drug design, a suitable HOMO-LUMO gap is often sought to ensure proper stability and reactivity. emerginginvestigators.org

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Fluorinated Indole Scaffold

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.24 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. researchgate.net |

| ELUMO | -2.90 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.34 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. researchgate.net |

Note: The values presented are representative and based on typical DFT calculations for similar aromatic heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations provide crucial insights into its conformational flexibility and dynamic behavior. nih.govnih.gov By simulating the interactions of the molecule with its environment (e.g., a solvent like water) over a period of nanoseconds or longer, researchers can observe how the molecule folds, rotates, and changes shape. nih.govresearchgate.net

The introduction of fluorine atoms can significantly influence the conformational preferences of a molecule. nih.goved.ac.uk MD simulations can explore the rotational barriers around single bonds and the puckering of the indoline (B122111) ring, identifying the lowest-energy conformers. researchgate.net This information is vital for understanding how the molecule might bind to a biological target, as the three-dimensional shape is a key determinant of biological activity. mdpi.com The stability of a ligand-receptor complex, predicted through docking, can be further validated by running MD simulations to confirm that the ligand remains stably bound within the receptor's active site over time. researchgate.net

In Silico Screening and Library Design of Fluorinated Indoline Scaffolds

The indoline scaffold is recognized as an important heterocyclic ring system in pharmaceutical development. researchgate.net Fluorinated scaffolds, in particular, are of high interest in drug discovery. researchgate.net The process of in silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.netmdpi.com The this compound structure serves as a core scaffold that can be elaborated upon to create a virtual library of derivatives. nih.gov

Designing libraries of fluorinated fragments is a popular strategy in drug discovery projects. nih.govnih.gov These libraries are designed to cover a wide chemical space, and the inclusion of fluorine can enhance properties like metabolic stability and binding affinity. researchgate.netresearchgate.net By modifying the indoline scaffold with various substituents, a diverse library of compounds can be generated and then virtually screened against biological targets like enzymes or receptors. nih.gov This computational approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory. mdpi.commdpi.com

Prediction of Molecular Descriptors and Quantum Chemical Parameters

Quantum chemical calculations are used to predict a range of molecular descriptors and parameters that quantify the physicochemical properties and reactivity of this compound. researchgate.netnih.gov These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. researchgate.net

Key quantum chemical parameters are derived from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. rasayanjournal.co.in

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.netrasayanjournal.co.in

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability. mdpi.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ). rasayanjournal.co.in

These descriptors provide a quantitative basis for comparing the reactivity and stability of different fluorinated indoline derivatives. rasayanjournal.co.in

Note: The values presented are representative and calculated from the HOMO/LUMO energies in Table 1.

Structure Activity Relationship Sar Investigations of 5 4 Fluorophenyl Indoline Analogues

Impact of Substituent Variations on Indoline (B122111) Nitrogen (N-1)

Research into various indole (B1671886) and indoline derivatives has shown that the N-1 position is a critical determinant of activity. In many cases, the unsubstituted N-H group acts as a hydrogen bond donor, which can be essential for anchoring the ligand within the binding site of a biological target. nih.govnih.gov For instance, in a series of indole derivatives targeting GPR40, N-methylation led to a near-complete loss of agonistic activity, suggesting the indole N-H is vital for receptor binding. researchgate.net Conversely, in other contexts, such as certain anticancer agents, methylation at the N-1 position has been shown to enhance activity significantly, in one case by as much as 60-fold. nih.gov This highlights that the role of the N-1 substituent is highly dependent on the specific target and the binding mode of the compound series.

Substituents at the N-1 position can also serve to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. For example, the introduction of small alkyl groups or more complex moieties can alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, modifications at the N-1 position of 5-nitroindoline (B147364) were explored to optimize activity. nih.gov

Table 1: Effect of N-1 Substitution on Biological Activity in Indole Analogues

| Parent Scaffold | N-1 Substituent | Change in Activity | Reference |

| Indole-5-propanoic acid | -CH₃ | Near-complete loss of GPR40 agonism | researchgate.net |

| Indole-based tubulin inhibitor | -CH₃ | ~60-fold enhancement in anticancer activity | nih.gov |

| Indole derivative | -CH₃ | Slight decrease in cytotoxicity | nih.gov |

| (NH)-Indoles vs. (NR)-Indoles | Alkyl/Aryl (R) | Can alter reaction pathways (e.g., dearomatization) | nih.gov |

Effects of Modifications on the C-5 Fluorophenyl Ring

The 5-(4-fluorophenyl) group is a defining feature of the core compound, and modifications to this aromatic ring offer a rich avenue for SAR exploration. The fluorine atom at the para-position already influences the electronic properties of the phenyl ring and can enhance metabolic stability and binding affinity. Varying the substituents on this ring—in terms of their electronic nature, size, and position (ortho, meta, or para)—can fine-tune the molecule's interaction with its target.

Studies on related phenyl-substituted indoles provide valuable insights. For example, in a series of GPR40 agonists with a phenyl group, chloro-substitution showed good activity with the order of potency being meta ≈ ortho > para. researchgate.net The introduction of a bromine atom at the ortho position resulted in the highest agonistic activity, whereas a meta-bromo substituent was nearly 200 times less active. researchgate.net This suggests that steric bulk at the ortho position can enforce a specific dihedral angle between the indoline and phenyl rings, which may be optimal for receptor binding. researchgate.net

The electronic effects of substituents are also paramount. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution across the phenyl ring, affecting interactions such as π-π stacking or hydrogen bonding with the target protein. In studies of 7-azaindole (B17877) derivatives, it was observed that EDGs on a pyridine (B92270) ring enhanced n → π* interactions, while EWGs weakened them. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Activity in Related Indole Analogues

| Substituent | Position | Observed Effect on Activity | Proposed Rationale | Reference |

| -Br | Ortho | Highest agonistic activity (EC₅₀ = 9.4 nM) | Steric influence on conformation; potential direct interaction | researchgate.net |

| -Br | Meta | ~200-fold lower activity than ortho-Br | Suboptimal positioning for interaction | researchgate.net |

| -Cl | Meta | Good activity | Favorable electronic and steric properties | researchgate.net |

| -Cl | Ortho | Good activity | Favorable electronic and steric properties | researchgate.net |

| -Cl | Para | Lower activity than meta and ortho | Less favorable positioning | researchgate.net |

| -CF₃ | Ortho | Moderate potency | Electronic and steric effects | researchgate.net |

Influence of Substitutions at C-2 and C-3 of the Indoline Core

The C-2 and C-3 positions of the indoline nucleus are pivotal for biological activity, and substitutions at these sites can dramatically alter a compound's efficacy and mechanism of action. Many bioactive natural products and synthetic drugs feature C2, C3-disubstituted indole or indoline scaffolds. researchgate.net

Substitution at the C-2 position can influence the reactivity of the indole ring and provide additional points of interaction with a biological target. In some chemical reactions, a C-2 substituent can stabilize radical intermediates, thereby promoting certain transformations. nih.gov From a biological standpoint, methyl substitution at the C-2 or C-3 position of indole has been shown to weaken the hydrogenation of the heterocyclic ring, which can be attributed to increased steric hindrance. nih.gov

The C-3 position is also a frequent site of modification. The introduction of different functional groups can lead to diverse biological outcomes. For example, the substitution of an aldehyde group at the C-3 position of an indole scaffold resulted in a significant reduction in anticancer activity. nih.gov In contrast, C3-substituted indole derivatives are also known to act as effective antimicrobial and antioxidant agents. nih.gov The development of 2,3-disubstituted indoles has led to potent antimicrobial agents, where replacing a metabolically labile azo group at C-3 with an ether or thioether linkage retained high activity. nih.gov

Table 3: Summary of C-2 and C-3 Substitution Effects in Indole/Indoline Analogues

| Position | Substituent Type | General Impact on Activity | Reference |

| C-2 | Alkyl | Can stabilize intermediates in synthesis; may introduce steric hindrance affecting biological processes. | nih.govnih.gov |

| C-3 | Aldehyde | Significant reduction in anticancer activity in one series. | nih.gov |

| C-2 & C-3 | Disubstitution | A common motif in highly bioactive molecules. | researchgate.net |

| C-3 | Arylazo, Ether, Thioether | Can confer potent antimicrobial activity. | nih.gov |

Stereochemical Implications in Indoline Derivative Activity

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like enzymes and receptors are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. For indoline derivatives that possess one or more stereocenters, the spatial arrangement of substituents is critical for optimal interaction with the target.

A clear example of this is found in a series of indoline derivatives designed as α1A-adrenoceptor antagonists. Within this series, the (R)-enantiomers, specifically compounds (R)-14r and (R)-23l, were identified as highly potent and selective antagonists. farmaceut.org This demonstrates that a specific stereochemical configuration is required for high-affinity binding to the receptor. The differential activity between enantiomers underscores the importance of a precise three-dimensional fit within the binding pocket.

The principles of stereoisomerism, including enantiomerism and diastereomerism, are central to drug design. carewellpharma.in The synthesis of single enantiomers (asymmetric synthesis) or the separation of racemic mixtures (resolution) is often a crucial step in the development of chiral drugs to ensure that the more active and less toxic isomer is advanced. carewellpharma.in The C-19 methyl-substituted sarpagine (B1680780) indole alkaloids provide another example where specific stereocenters, such as at C-3(S), C-5(S), and C-15(R), define the structure and likely the function of these complex molecules. nih.gov

Design Principles for Modulating Molecular Recognition

The SAR data gathered from analogues of 5-(4-fluorophenyl)indoline and related heterocyclic systems illuminate several key principles for designing molecules with tailored biological activities. Molecular recognition is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.govfiveable.me

Hydrogen Bonding: The indoline N-H group is a critical interaction point, often acting as a hydrogen bond donor. Protecting or replacing this group must be considered carefully, as it can abolish activity if the hydrogen bond is essential for binding. nih.govresearchgate.net Conversely, if this interaction is not critical, N-1 substitution can be used to modulate physicochemical properties or explore additional binding pockets.

Lipophilicity and Electronic Tuning: The strategic placement of substituents, such as halogens (e.g., the fluorine on the phenyl ring) or alkyl groups, is a powerful tool for modulating lipophilicity and electronic distribution. nih.gov Fluorine, in particular, can block metabolic oxidation and form favorable interactions with binding sites.

Target-Specific Interactions: Effective design relies on understanding the topology of the target's binding site. mdpi.com Privileged scaffolds like the indoline ring serve as a starting point, which can then be decorated with functional groups designed to interact with specific pockets or residues within the target, such as lipophilic pockets or hydrogen bond acceptors/donors. nih.govmdpi.com

By integrating these principles, medicinal chemists can rationally design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Advanced Research Applications of Fluorinated Indoline Scaffolds

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. While specific research detailing 5-(4-Fluorophenyl)indoline as a chemical probe is not prominent, the fluorinated indoline (B122111) scaffold possesses characteristics that make it a suitable candidate for probe development. The fluorine atom, for instance, can be substituted with the radionuclide ¹⁸F for use in Positron Emission Tomography (PET) imaging tracers. medchemexpress.com

Furthermore, the indoline structure can be functionalized to incorporate fluorescent tags. For example, indole (B1671886) derivatives have been successfully modified with fluorophores like Bodipy-TR, Cyanine 5, and Cyanine 7 to create high-affinity fluorescent probes for studying specific biological targets, such as sigma (σ) receptors. acs.org Such a strategy could theoretically be applied to the this compound core to develop novel probes for investigating the pharmacology of various biological systems.

Use in Ligand Design for Specific Molecular Targets

The this compound scaffold is a key component in the rational design of ligands for specific and challenging molecular targets, particularly in the realm of anti-inflammatory and anticancer agents.

Anti-inflammatory Agents: Researchers have designed and synthesized a series of indoline-based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation. nih.govacs.org By modifying the indoline core, including the use of 4-fluorophenylacetyl and 4-fluorobenzyl moieties, scientists have developed compounds with significant inhibitory activity. nih.govacs.org These efforts aim to create multitarget drugs, which is a promising strategy for discovering new anti-inflammatory therapies. nih.govacs.org

One notable derivative, compound 73 from a research series, demonstrated impressive dual inhibitory action and showed remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for selected indoline derivatives from this research.

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| 43 | 5-LOX (in human PMNL) | 1.38 ± 0.23 |

| 43 | Isolated 5-LOX | 0.45 ± 0.11 |

| 73 | 5-LOX | 0.41 ± 0.01 |

| 73 | sEH | 0.43 ± 0.10 |

Data sourced from studies on dual 5-LOX/sEH inhibitors. nih.govacs.org

Anticancer Agents: The fluorophenyl-indole/indoline scaffold has also been utilized in the design of ligands targeting cancer-related pathways. For example, (±)-3-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, a derivative of the core structure, has been synthesized and investigated for its anticancer properties. acs.org Other research has focused on creating novel indole derivatives containing complex heterocyclic systems, such as 1,3,4-thiadiazoles, which have shown potent antiproliferative activity against lung (A549) and leukemia (K562) cancer cell lines. nih.gov

Integration into Complex Heterocyclic Systems (e.g., Spiro Compounds, Fused Rings)

The this compound scaffold serves as a versatile starting point for the synthesis of more complex, multi-ring heterocyclic systems. These intricate structures are of great interest in medicinal chemistry due to their unique three-dimensional shapes, which can lead to novel biological activities.

Spiro Compounds: The indoline core is frequently used to construct spirocyclic compounds, where two rings share a single atom. Numerous studies have detailed the synthesis of novel spiro[indoline...] derivatives. mdpi.commdpi.com For instance, a one-pot, multicomponent method has been used to create functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives. mdpi.com While not starting directly from this compound, these syntheses often incorporate fluorophenyl groups elsewhere in the final molecule, such as in Methyl-5-bromo-1'-(3-chloro-4-fluorophenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate , demonstrating the chemical compatibility and utility of these moieties in complex architectures. mdpi.com Other complex spiro compounds synthesized from indoline precursors include spiro[indole-3,5'-isoxazoles] and spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine) derivatives, which have been investigated as anticancer agents and p53-MDM2 interaction inhibitors, respectively. nih.govnih.gov

Fused Ring Systems: The indoline ring can also be annulated to form fused heterocyclic systems, where two rings share two or more atoms. acdlabs.comresearchgate.net This approach leads to rigid, planar structures that can intercalate with DNA or interact with flat binding domains in proteins. A notable example involves the synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives. researchgate.net The indolizine (B1195054) core in these molecules represents a fused system derived from an indole-like precursor. These compounds were synthesized and evaluated for their potential as anticancer and antimicrobial agents. researchgate.net

Applications in Materials Science and Organic Electronics

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, the broader class of indole-containing compounds has potential applications in materials science. The emerging field of organic electronics utilizes organic molecules for devices like displays, sensors, and photovoltaic cells. spie.org

Indole and its derivatives are π-conjugated systems, a key feature for organic semiconducting materials. Related natural dyes, such as indigo (B80030), which contains a similar core structure, have been studied for their electronic properties. Vacuum-evaporated indigo films show high structural ordering, which is beneficial for charge transport in electronic devices. spie.org Although specific studies on the use of this compound in organic electronics are not widely documented, its inherent electronic properties as a π-conjugated system suggest it could be explored as a component in the design of novel organic electronic materials.

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies

While classical methods like the Fischer and Gassman indole (B1671886) syntheses provide routes to indole-containing structures, they can have limitations regarding substrate availability and reaction conditions. luc.edu Future research should focus on developing more efficient, versatile, and environmentally benign synthetic pathways to 5-(4-fluorophenyl)indoline and its analogues.

Promising areas for exploration include:

Transition-Metal Catalysis: Palladium-catalyzed cyclization of o-alkynylanilines offers a regioselective route that could be adapted for the synthesis of specifically substituted indolines. luc.edu

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of other heterocyclic compounds. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow techniques offer advantages in terms of safety, scalability, and process control, representing a modern approach to synthesizing compound libraries. mdpi.com

Combinatorial Chemistry: The development of robust synthetic routes will facilitate the creation of diverse compound libraries, enabling high-throughput screening for various biological activities. francis-press.com New methods that allow for the late-stage introduction of the 4-fluorophenyl moiety or other functional groups would be particularly valuable for rapidly generating structural diversity. researchgate.net

Deeper Understanding of Conformational Dynamics and Stereochemical Control

The three-dimensional structure of a molecule is critical to its biological function. For derivatives of this compound, particularly those with additional chiral centers, understanding the conformational dynamics and controlling the stereochemistry is paramount. Research has shown that the metabolism of structurally related compounds can be highly stereoselective. nih.gov

Future investigations should prioritize:

Asymmetric Synthesis: Developing regio- and diastereoselective synthetic methods to produce single enantiomers of chiral this compound derivatives. nih.gov This is crucial, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Advanced Spectroscopic Analysis: Employing one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques (such as COSY, HSQC, and HMBC) to rigorously confirm the structures and stereochemistry of synthesized compounds. acs.org

Chiral Chromatography: Utilizing chiral separation techniques to resolve racemic mixtures and allow for the biological evaluation of individual enantiomers.

Advanced Computational Modeling for Predictive Design

Computational tools are indispensable in modern drug discovery for predicting molecular interactions and physicochemical properties, thereby guiding synthetic efforts. eurekaselect.com Applying advanced computational modeling to the this compound scaffold can accelerate the design of new molecules with desired biological activities.

Key areas for future computational work include:

Molecular Docking: In silico docking studies can predict the binding affinities and interaction modes of this compound derivatives with various protein targets, such as kinases and G-protein coupled receptors. acs.orgnih.gov This helps in prioritizing which analogues to synthesize.

Structure-Activity Relationship (SAR) Studies: Computational analysis can help elucidate the relationship between the structural features of a compound and its biological activity, guiding the design of more potent and selective molecules. mdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify potential liabilities early in the drug discovery process, reducing late-stage failures. mdpi.comeurekaselect.com

| Computational Method | Objective | Key Parameters | Potential Application |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and orientation | Binding energy (kcal/mol), H-bonds, hydrophobic interactions | Prioritizing compounds for synthesis against targets like EGFR or Aurora kinases acs.orgnih.gov |

| Pharmacophore Modeling | Identify essential structural features for activity | Hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers | Designing novel scaffolds with similar activity profiles |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Oral bioavailability, blood-brain barrier permeability, toxicity risks | Early-stage filtering of compounds with poor drug-like properties mdpi.comeurekaselect.com |

Diversification of Biological Targets for Molecular Probe Development

The indole framework is present in compounds targeting a wide range of biological systems, including cancer cells, central nervous system receptors, and viruses. mdpi.commdpi.com Derivatives of this compound could be developed as molecular probes to investigate these and other novel biological targets.

Future research should aim to:

Screen Against Diverse Targets: Test new derivatives against a broad panel of cancer cell lines (e.g., lung, colon, leukemia) and specific protein targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.govnih.gov

Explore Neurological Targets: Given that indole derivatives have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, investigating the potential of this compound analogues for neurological disorders is a logical next step.

Develop Antiviral and Antimicrobial Agents: The indoline (B122111) scaffold is a component of various antiviral and antimicrobial compounds, suggesting that derivatives could be explored for activity against pathogens. mdpi.com

Integration with Advanced Imaging Techniques for Target Engagement Studies (e.g., PET tracer development concepts)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes. The development of PET tracers requires a radionuclide, and fluorine-18 (B77423) (¹⁸F) is one of the most commonly used due to its favorable properties. mdpi.com The inherent fluorine atom in this compound makes it an ideal candidate for development into an ¹⁸F-labeled PET tracer.

Key opportunities in this area include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-fluorophenyl)indoline derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis often involves Friedel-Crafts alkylation or cyclization of fluorophenyl-substituted precursors. For example, refluxing 1-methyl-3,5-bis[(E)-(4-fluorophenyl)methylidene]tetrahydro-4(1H)-pyridinone with isatin and sarcosine in methanol yields dispiro derivatives . Critical parameters include solvent choice (e.g., methanol vs. ethyl acetate), reaction time (monitored via TLC), and recrystallization protocols to isolate pure products. Yield optimization requires balancing stoichiometry and temperature .

Q. How are NMR and X-ray crystallography used to confirm the structure of this compound derivatives?

- Methodology :

- NMR : - and -NMR assignments resolve substituent positions. For example, fluorine-induced deshielding in -NMR confirms para-substitution on the phenyl ring .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing hydrogen bonding and packing. Non-participating groups (e.g., methyl or fluorine) are omitted during visualization to clarify intermolecular interactions .

Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives?

- Methodology : Graph-set analysis identifies hydrogen-bonding motifs (e.g., N–H···O or C–H···F). For dispiro derivatives, weak C–H···O interactions between indoline carbonyl groups and adjacent piperidine rings dominate, with fluorine atoms contributing to van der Waals stabilization .

Advanced Research Questions

Q. How do tautomeric forms of this compound derivatives affect crystallographic data interpretation?

- Methodology : Co-crystallization of tautomers (e.g., 3- and 5-fluorophenylpyrazole) in a single unit cell requires refinement using dual occupancy models in SHELXL. Discrepancies in bond lengths and angles (e.g., C–N vs. C–C distances) distinguish tautomers, validated via DFT calculations .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for fluorophenyl-substituted indolines?

- Methodology :

- Case study : Discrepancies in -NMR chemical shifts vs. X-ray-derived torsion angles may arise from dynamic effects in solution. Variable-temperature NMR or NOESY experiments can reconcile these by probing conformational flexibility .

- Validation : Cross-reference with IR spectroscopy (e.g., carbonyl stretching frequencies) and mass spectrometry (molecular ion peaks) ensures structural consistency .

Q. How can hydrogen-bonding patterns in this compound derivatives be engineered for supramolecular applications?

- Methodology : Functionalize indoline cores with hydrogen-bond donors/acceptors (e.g., –OH or –NH₂ groups). Use Etter’s graph-set rules to predict dimerization or chain motifs. For example, introducing a hydroxyl group at the indoline 2-position enables O–H···N hydrogen bonding, altering crystal packing from herringbone to layered structures .

Q. What challenges arise in refining high-resolution X-ray data for fluorophenyl-substituted indolines with twinned crystals?

- Methodology : SHELXL’s TWIN/BASF commands model twinning by reticular merohedry. Challenges include distinguishing overlapping reflections and validating Flack parameters. Robustness tests (e.g., Hooft metrics) confirm refinement reliability .

Methodological Frameworks for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.